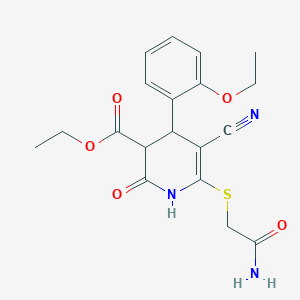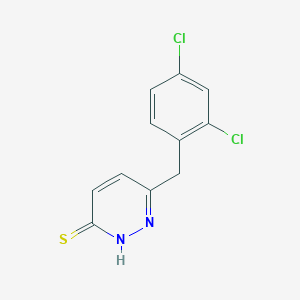
6-(2,4-Dichlorobenzyl)-3-pyridazinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” is a complex organic molecule that contains a pyridazinethiol group attached to a 2,4-dichlorobenzyl group. The 2,4-dichlorobenzyl group is a type of benzyl group which has two chlorine atoms attached to it . The pyridazinethiol group is a type of aromatic heterocycle containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely be complex due to the presence of the dichlorobenzyl and pyridazinethiol groups. The dichlorobenzyl group would likely contribute to the molecule’s polarity and could potentially influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would likely depend on the specific conditions and reactants present. The dichlorobenzyl group could potentially undergo reactions like substitution or elimination, while the pyridazinethiol group could potentially participate in reactions like oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Dichlorobenzyl)-3-pyridazinethiol” would depend on factors like its molecular structure and the presence of functional groups. For instance, the dichlorobenzyl group could potentially influence properties like polarity, solubility, and reactivity .科学的研究の応用
Inhibitory Action on Corrosion
- A study by Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including a compound similar to 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol, on copper corrosion in nitric acid solution. They used density functional theory (DFT) calculations and found that certain pyridazines acted as effective inhibitors, primarily through physical adsorption (Zarrouk et al., 2012).
Synthesis and Structure Analysis
- Sallam et al. (2021) synthesized and analyzed the structure of a pyridazine analog, highlighting the importance of these compounds in medicinal chemistry. They employed X-ray diffraction and DFT calculations to study the compound's structure and intermolecular interactions (Sallam et al., 2021).
Antibacterial Activity
- Research by Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to 6-(2,4-Dichlorobenzyl)-3-pyridazinethiol. They evaluated the antibacterial activities of these new compounds, demonstrating their potential in the development of new antibacterial agents (Al-Kamali et al., 2014).
Organometallic Complexes and Catalysis
- A study by Zong and Thummel (2005) presented a new family of Ru complexes for water oxidation, using ligands based on pyridazine derivatives. These complexes were shown to be effective in catalyzing oxygen evolution, a key process in energy and environmental chemistry (Zong & Thummel, 2005).
Central Nervous System Activity
- Barlin et al. (1994) explored the synthesis and CNS activity of certain imidazo[1,2-b]pyridazines, again structurally similar to the compound . Their research indicated the potential of these compounds in neuropharmacology (Barlin et al., 1994).
将来の方向性
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAGOZDKVLYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorobenzyl)-3-pyridazinethiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2441654.png)
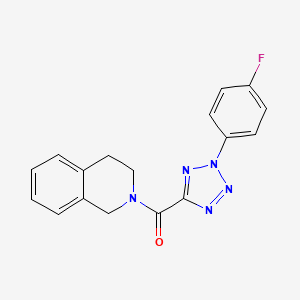
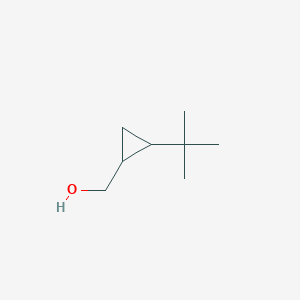
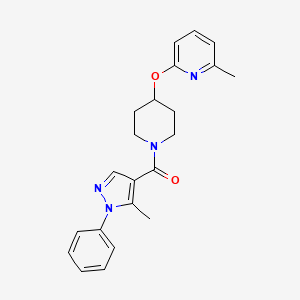
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)
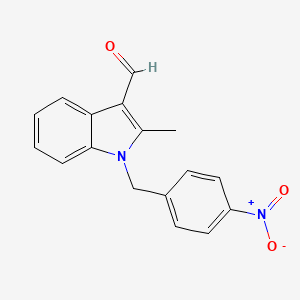
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
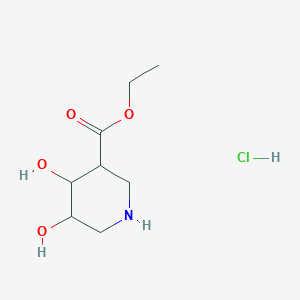
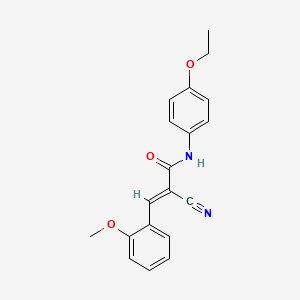
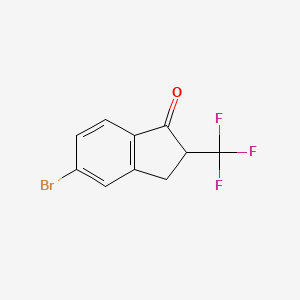
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)
